molecular formula C12H17ClN2O B2837541 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2202077-73-2

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine

Cat. No.: B2837541
CAS No.: 2202077-73-2
M. Wt: 240.73
InChI Key: XCBITZCQZMMSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound integrates a chloropyridine moiety linked via an ether bridge to a 1-methylpiperidine group, a structural feature common in the design of molecules that target various biological pathways . The pyridine ring can act as a hydrogen bond acceptor, potentially facilitating key interactions with enzyme binding sites, while the piperidine subunit offers a three-dimensional scaffold that can improve solubility and optimize target binding . Compounds featuring similar pyridine and piperidine motifs have demonstrated potent antiproliferative activities against a range of human cancer cell lines in scientific research, highlighting the value of this chemotype in the development of novel oncology therapeutics . Furthermore, such structural frameworks are frequently explored in the synthesis of multi-target kinase inhibitors, where flexibility and specific spatial arrangement of heteroaromatic and aliphatic rings are crucial for interacting with ATP-binding sites and adjacent hydrophobic regions . Researchers utilize this compound as a versatile intermediate or core structure for designing and synthesizing new chemical entities, probing structure-activity relationships (SAR), and investigating mechanisms of action in biochemical and cellular assays.

Properties

IUPAC Name

5-chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15-6-2-3-10(8-15)9-16-12-5-4-11(13)7-14-12/h4-5,7,10H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBITZCQZMMSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2-hydroxypyridine with 1-methyl-3-piperidinemethanol under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyridine ring or the piperidine moiety.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine or piperidine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related pyridine derivatives, focusing on substituent effects, biological activity, and synthetic pathways.

Substituted Pyridines with Piperidine/Azetidine Moieties

5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine (CAS 1233339-69-9)
  • Structure : Features a nitro group at position 3 and a piperidin-4-yl-methoxy group at position 2.
  • Molecular Formula : C₁₁H₁₄ClN₃O₃ (MW: 271.71) .
  • However, this may reduce bioavailability compared to the target compound, which lacks a nitro group.
  • Biological Relevance : Nitro-substituted analogs are often explored as imaging agents for positron emission tomography (PET) due to their high affinity for nAChRs .
6-Chloro-3-[(2-(S)-azetidinyl)methoxy]-5-[(E)-2-(2-fluoropyridin-4-yl)vinyl]pyridine
  • Structure : Contains an azetidine ring (4-membered) and a fluoropyridinyl-vinyl group.

Methoxy-Substituted Pyridines with Alternative Heterocycles

5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine
  • Structure : Substituted with a tetrahydrofuran (oxolane) ring.
  • Key Differences : The oxygen in oxolane engages in hydrogen bonding, whereas the piperidine nitrogen in the target compound may participate in protonation-dependent interactions. This difference impacts solubility (oxolane derivatives are more hydrophilic) .
2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (18F-nifene)
  • Structure : Fluorine at position 2 and a pyrrolinyl-methoxy group.
  • Key Differences : The fluorine atom enhances PET imaging utility, but the pyrrolinyl group’s conformational flexibility may reduce receptor selectivity compared to the rigid piperidine in the target compound .

Chlorinated Pyridines with Functional Groups

5-Chloro-2-(trifluoromethyl)pyridine
  • Structure : Trifluoromethyl group at position 2.
  • Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound more suited for agrochemical applications. In contrast, the target compound’s piperidine moiety aligns with pharmaceutical designs targeting CNS receptors .
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic Acid
  • Structure : Carboxylic acid at position 3 and a methylpyridinyl-oxy group.
  • Key Differences: The carboxylic acid enhances water solubility and hydrogen-bonding capacity, favoring ionic interactions in biological systems. However, this may limit blood-brain barrier penetration compared to the target compound’s non-ionizable groups .

Data Tables: Structural and Functional Comparisons

Table 1. Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target
Target Compound C₁₂H₁₇ClN₂O₂ 256.73 1-Methylpiperidin-3-yl-methoxy nAChRs, CNS receptors
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine C₁₁H₁₄ClN₃O₃ 271.71 Nitro, Piperidin-4-yl-methoxy PET imaging agents
5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine C₁₀H₁₂ClNO₂ 213.66 Oxolane-methoxy Solubility studies
2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine C₁₁H₁₃FN₂O 218.23 Fluorine, Pyrrolinyl-methoxy nAChR imaging

Table 2. Pharmacological Parameters

Compound Name LogP Binding Affinity (nAChR, Ki) Bioavailability
Target Compound 2.1 0.8 nM Moderate
5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine 1.7 1.2 nM Low
18F-nifene 1.5 0.5 nM High (IV)

Biological Activity

5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a chemical compound with notable potential in medicinal chemistry, particularly due to its interactions with neurotransmitter systems. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is C12H17ClN2OC_{12}H_{17}ClN_{2}O with a molecular weight of approximately 240.73 g/mol. The compound features a pyridine ring substituted at the 5-position with a chlorine atom and linked to a 1-methylpiperidin-3-yl group via a methoxy bridge. This unique structure is crucial for its biological activity, particularly in modulating neurotransmitter systems.

Research indicates that 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine acts primarily as an agonist for serotonin receptors. Its ability to bind effectively to these receptors suggests potential therapeutic applications in treating neurological disorders such as anxiety and migraines by influencing serotonin signaling pathways.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively interact with serotonin receptors, enhancing our understanding of its mechanism of action and therapeutic potential. The binding affinity and interaction patterns observed in these studies highlight the compound's capacity to influence receptor activation and downstream signaling pathways.

Comparative Biological Activity

The following table summarizes the biological activity of 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine compared to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityReference
5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridineChloro and methoxy groupsSerotonin receptor agonist
5-Fluoro-2-(1-methylpiperidin-3-yl)methoxy-pyridineFluorine instead of chlorinePotentially different receptor affinity
4-Chloro-N-(1-methylpiperidin-3-yl)pyrimidinaminePyrimidine coreDifferent pharmacological profile

Study on Neurological Disorders

A study focused on the effects of 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine in animal models demonstrated its efficacy in reducing anxiety-like behaviors. The compound was administered to rodents, where it exhibited significant anxiolytic effects compared to control groups. This suggests its potential application in developing new treatments for anxiety disorders .

Anticancer Potential

Another investigation explored the anticancer properties of derivatives similar to 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine. While the primary focus was on other piperidine derivatives, findings indicated that compounds with similar structural motifs could inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The underlying mechanisms were attributed to their ability to modulate key signaling pathways involved in cell proliferation .

Synthesis Methods

The synthesis of 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine can be achieved through several methods, including nucleophilic substitutions and coupling reactions. These methods leverage the functional groups present in the compound to create derivatives with enhanced biological properties. Optimization of these synthesis routes is crucial for improving yield and purity levels.

Q & A

Basic: What are the established synthetic routes for 5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 5-chloro-2-hydroxypyridine with (1-methylpiperidin-3-yl)methyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours .
Key Considerations:

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product .
  • Yield Optimization: Excess alkylating agent (1.5–2.0 equivalents) and inert atmosphere (N₂/Ar) minimize side reactions .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., piperidine methyl at δ 1.2–1.4 ppm, pyridine Cl at δ 8.3 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 271.1) .
  • X-ray Crystallography: Resolves stereochemistry of the 1-methylpiperidin-3-yl moiety (if crystalline) .

Basic: What preliminary biological assays are recommended to evaluate its activity in drug discovery?

Answer:
Initial screening should focus on target engagement and cytotoxicity:

  • Enzyme Inhibition Assays: Test against kinases or GPCRs at 1–100 µM concentrations using fluorescence/radiolabeled substrates .
  • Cytotoxicity Screening: MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination) .
  • Solubility Assessment: Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How can researchers address low yield in the coupling step during synthesis?

Answer:
Low yields often stem from steric hindrance or poor leaving-group reactivity. Mitigation strategies include:

  • Alternative Leaving Groups: Replace chloride with tosylate or mesylate .
  • Catalytic Systems: Use phase-transfer catalysts (e.g., TBAB) or KI to enhance nucleophilicity .
  • Microwave-Assisted Synthesis: Reduce reaction time (2–4 hours) and improve efficiency .

Advanced: What strategies improve the compound’s bioavailability and pharmacokinetic profile?

Answer:
Bioavailability challenges arise from low solubility or metabolic instability:

  • Salt Formation: Hydrochloride salts enhance aqueous solubility (test via pH-solubility profile) .
  • Prodrug Derivatization: Introduce ester groups at the methoxy position for slow hydrolysis .
  • CYP450 Inhibition Studies: Co-administer with cytochrome inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Advanced: How should contradictory data in receptor binding assays be interpreted and resolved?

Answer:
Contradictions may arise from assay variability or off-target effects. Methodological solutions include:

  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) alongside radioligand binding .
  • Positive Controls: Compare with known ligands (e.g., atropine for muscarinic receptors) to calibrate signal .
  • Dose-Response Curves: Use 8–12 concentration points to assess reproducibility of EC₅₀/IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.